1-Propanol, 2-(dibenzylamino)-3-phenyl- chemical properties and structure
1-Propanol, 2-(dibenzylamino)-3-phenyl- chemical properties and structure
High-Purity Chiral Auxiliary for Antiviral Drug Development
Executive Summary
1-Propanol, 2-(dibenzylamino)-3-phenyl- (CAS: 111060-52-7), commonly known as
The compound’s utility stems from its robust stereochemical integrity (
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | (2S)-2-(Dibenzylamino)-3-phenylpropan-1-ol |
| Common Names | |
| CAS Number | 111060-52-7 |
| Molecular Formula | |
| Molecular Weight | 331.45 g/mol |
| SMILES | OCN(Cc2ccccc2)Cc3ccccc3 |
Physical Specifications
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72–74 °C |
| Optical Activity | |
| Solubility | Soluble in MeOH, EtOH, |
| Purity Standard | Typically |
Structural Analysis & Stereochemistry
The molecule features a central chiral carbon derived from L-phenylalanine. The amino group is protected by two benzyl groups, forming a tertiary amine.
-
Steric Shielding: The two benzyl groups create a "propeller-like" steric environment around the nitrogen. This prevents racemization at the
-carbon and directs the trajectory of incoming reagents during oxidation or substitution reactions. -
Chelation Potential: The 1,2-amino alcohol motif allows for bidentate chelation with metal centers (e.g., Ti, Mg, Li), which is exploited in chelation-controlled addition reactions (e.g., Grignard additions to the corresponding aldehyde).
Synthesis Protocols
Two primary routes exist for the synthesis of
Route A: Reductive Benzylation of L-Phenylalanine (Scale-Up Preferred)
This method is preferred for large-scale production due to the lower cost of L-phenylalanine.
Step 1: Double Benzylation
-
Reagents: L-Phenylalanine, Benzyl bromide (
), Potassium Carbonate ( ), Sodium Hydroxide ( ). -
Conditions: Reflux in aqueous/ethanol medium.
-
Mechanism: Nucleophilic substitution (
) of the amine onto the benzyl bromide. -
Intermediate: Benzyl (S)-2-(dibenzylamino)-3-phenylpropionate (Ester formation occurs simultaneously).
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) with activation. -
Solvent: Anhydrous THF or Diethyl Ether.
-
Protocol: The ester intermediate is treated with hydride donor at 0°C to reduce the ester functionality to the primary alcohol.
Route B: Direct Benzylation of L-Phenylalaninol
-
Substrate: L-Phenylalaninol.
-
Reagents: Benzyl bromide (2.2 equiv),
. -
Solvent: Ethanol/Water reflux.
-
Yield: Typically 85–90%.
Synthesis Visualization
Figure 1: Synthetic pathway from L-Phenylalanine via esterification-benzylation and subsequent reduction.
Reactivity & Applications in Drug Design
The primary value of
Oxidation to N,N-Dibenzyl-L-Phenylalaninal
The alcohol is oxidized to the aldehyde using mild conditions to prevent racemization (which is a high risk for
-
Preferred Method: Swern Oxidation (DMSO, Oxalyl Chloride,
) or Parikh-Doering Oxidation ( , DMSO). -
Significance: The resulting aldehyde reacts with organometallic reagents (e.g., chloromethyl lithium) to form the epoxide core of HIV protease inhibitors.
Pathway to HIV Protease Inhibitors
-
Oxidation: Alcohol
Aldehyde. -
Homologation: Reaction with sulfonium ylides or Grignard reagents to extend the carbon chain while maintaining chirality.
-
Core Formation: Synthesis of the hydroxyethylamine isostere, the active pharmacophore that mimics the transition state of peptide hydrolysis.
Reactivity Flowchart
Figure 2: Application of the title compound in the synthesis of antiretroviral therapeutics.
Spectroscopic Characterization
Researchers should verify the identity of the synthesized or purchased material using the following characteristic signals.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.10 – 7.40 | Multiplet | 15H | Aromatic protons (3 x Phenyl rings) |
| 3.95 | Doublet ( | 2H | Benzyl |
| 3.55 | Multiplet | 1H | |
| 3.35 | Doublet ( | 2H | Benzyl |
| 3.00 – 3.15 | Multiplet | 1H | |
| 2.85 | Doublet of Doublets | 1H | |
| 2.45 | Doublet of Doublets | 1H |
Infrared Spectroscopy (FT-IR)
-
3400–3500 cm
: Broad O-H stretch (Alcohol). -
3020–3090 cm
: C-H stretch (Aromatic). -
2800–2950 cm
: C-H stretch (Aliphatic). -
1450, 1495 cm
: C=C Aromatic ring stretch. -
690, 740 cm
: Mono-substituted benzene ring deformations (strong).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.
-
Incompatibility: Strong oxidizing agents (risk of uncontrolled oxidation to aldehyde/acid).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during transfer to avoid inhalation of dust.
References
-
Reetz, M. T., Drewes, M. W., & Schwickardi, R. (1999).
- -Dibenzylamino Aldehydes: S-2-( -Dibenzylamino)-3-Phenylpropanal. Organic Syntheses , 76, 110. -
Beaulieu, P. L., et al. (1996). Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors. Journal of Organic Chemistry , 61(11), 3635-3645.
-
Sigma-Aldrich. (2024). Product Specification: (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol.
-
PubChem. (2024).[1] Compound Summary: (S)-2-(Dibenzylamino)-3-phenyl-1-propanol.[1] National Library of Medicine.
